molecular formula C5H8O2 B169817 Dimethylmalondialdehyde CAS No. 1185-34-8

Dimethylmalondialdehyde

Cat. No.: B169817
CAS No.: 1185-34-8
M. Wt: 100.12 g/mol
InChI Key: WNBFTLCNQKKVHC-UHFFFAOYSA-N
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Description

Dimethylmalondialdehyde is an organic compound with the molecular formula C₅H₈O₂. It is also known by its IUPAC name, 2,2-dimethylpropanedial. This compound is characterized by the presence of two aldehyde groups attached to a central carbon atom, which is also bonded to two methyl groups. It is a colorless liquid that is highly reactive due to the presence of the aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylmalondialdehyde can be synthesized through various methods. One common method involves the oxidation of 2,2-dimethyl-1,3-propanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation.

Industrial Production Methods

In industrial settings, propanedial, dimethyl- is often produced through the catalytic hydrogenation of dimethyl malonate. This process involves the use of a copper-based catalyst (Cu/SiO₂) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethylmalondialdehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Nucleophilic Addition: Due to the presence of aldehyde groups, it readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents and hydrides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Grignard reagents (RMgX), hydrides (NaBH₄, LiAlH₄)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Nucleophilic Addition: Alcohols and other addition products depending on the nucleophile used

Scientific Research Applications

Dimethylmalondialdehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of biologically active molecules.

    Industry: This compound is used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of propanedial, dimethyl- involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic species, leading to the formation of addition products. The compound can also undergo oxidation and reduction reactions, which are facilitated by the presence of electron-donating methyl groups that stabilize the intermediate species formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

    Malondialdehyde: Another dialdehyde with similar reactivity but lacks the stabilizing methyl groups.

    Formaldehyde: A simpler aldehyde with only one carbon atom.

    Acetaldehyde: Contains an ethyl group instead of the dimethyl groups.

Uniqueness

Dimethylmalondialdehyde is unique due to the presence of two methyl groups, which provide steric hindrance and electron-donating effects. This makes it more stable and less reactive compared to simpler aldehydes like formaldehyde and acetaldehyde. The compound’s unique structure also allows for selective reactions that are not possible with other aldehydes .

Properties

IUPAC Name

2,2-dimethylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFTLCNQKKVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152140
Record name Propanedial, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185-34-8
Record name 2,2-Dimethylpropanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedial, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedial, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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